molecular formula C18H14F2N4O2S B2918176 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide CAS No. 2034232-72-7

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide

Cat. No.: B2918176
CAS No.: 2034232-72-7
M. Wt: 388.39
InChI Key: JXZXPIVQEJXDQP-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide is an intriguing compound, often studied for its potential applications in fields such as medicinal chemistry, pharmacology, and material science. Its unique structure makes it an interesting subject for various synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide involves a multi-step process. Starting with the preparation of the 6-oxopyridazin ring, cyclopropylamine undergoes a cyclization reaction with a suitable diester. Subsequent steps involve the introduction of the difluorophenylthiazol moiety through a series of substitution and condensation reactions. Optimal reaction conditions include the use of polar aprotic solvents, controlled temperatures, and the presence of catalytic amounts of acids or bases to facilitate these transformations.

Industrial Production Methods

Scaling up to an industrial level requires further optimization of the synthetic route to ensure high yields and purity. This often involves the use of continuous flow reactors, automated processes for reagent addition, and real-time monitoring of reaction parameters. Solvent recycling and waste minimization are also crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl moiety, leading to the formation of cyclopropanone derivatives.

  • Reduction: : Reduction reactions typically target the oxopyridazin ring, yielding dihydropyridazin derivatives.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur at the thiazol and difluorophenyl moieties, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents, nucleophiles such as amines or alkoxides.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide is studied for its potential as a building block for the synthesis of more complex molecules, particularly in the development of ligands for catalysis.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors suggests it could be used in the treatment of diseases such as cancer or inflammatory conditions.

Industry

In industry, this compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets often include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The compound binds to these targets, modulating their activity and thereby influencing biological processes.

Comparison with Similar Compounds

Comparison

Compared to other similar compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide stands out due to its unique combination of a cyclopropyl group with a thiazol-difluorophenyl moiety

Similar Compounds

  • 2-Cyclopropyl-6-oxo-1,2-dihydropyridazine-3-carboxamide

  • N-(4-(2,4-Difluorophenyl)thiazol-2-yl)acetamide

  • 3-(2,4-Difluorophenyl)-2-thiazolidinone

Each of these compounds shares some structural elements with this compound but differs in key aspects, influencing their chemical and biological properties.

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Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2S/c19-11-3-4-12(13(20)7-11)15-9-27-18(21-15)22-16(25)8-24-17(26)6-5-14(23-24)10-1-2-10/h3-7,9-10H,1-2,8H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZXPIVQEJXDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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